molecular formula C9H8F3N3 B106475 Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 870562-47-3

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Cat. No.: B106475
CAS No.: 870562-47-3
M. Wt: 215.17 g/mol
InChI Key: MDQXHBVWVLDNDI-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the introduction of the trifluoromethyl group through radical trifluoromethylation, followed by the formation of the diazirine ring. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the diazirine ring can form covalent bonds with target molecules upon activation by light. This dual functionality allows the compound to participate in a variety of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 3-[3-(difluoromethyl)-3H-diazirin-3-yl]
  • Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-aziridin-3-yl]
  • Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-pyrazin-3-yl]

Uniqueness

Compared to similar compounds, Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- stands out due to its unique combination of a trifluoromethyl group and a diazirine ring. This combination imparts distinct chemical reactivity and stability, making it particularly useful in applications requiring photoactivation and covalent bonding with target molecules.

Properties

IUPAC Name

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQXHBVWVLDNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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